SB225002 (CAS 182498-32-4) is a highly potent, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2), functioning as a critical benchmark compound in immunological and oncological pharmacology. It inhibits interleukin-8 (IL-8) binding to CXCR2 with an IC50 of 22 nM and exhibits greater than 150-fold selectivity over the closely related CXCR1 receptor . Unlike early-generation peptide-based inhibitors, its small-molecule structure provides enhanced stability and processability for both in vitro cellular assays and in vivo disease models. For procurement professionals and lead researchers, SB225002 represents the gold standard for isolating CXCR2-dependent pathways in neutrophil chemotaxis, tumor microenvironment modulation, and acute inflammatory responses without confounding off-target effects[1].
Substituting SB225002 with generic anti-inflammatory agents or dual CXCR1/2 inhibitors, such as reparixin (repertaxin), fundamentally compromises pathway isolation. Reparixin is highly biased toward CXCR1 (IC50 = 1 nM) and exhibits weak affinity for CXCR2 (IC50 = 400 nM), whereas SB225002 is highly specific to CXCR2 (IC50 = 22 nM) . In functional assays, such as triple-negative breast cancer (TNBC) viability models, reparixin fails to induce cell death, while SB225002 dose-dependently reduces cell viability and downregulates anti-apoptotic biomarkers[1]. Procuring a dual or CXCR1-biased inhibitor when a CXCR2-driven phenotype is targeted will result in false negatives and irreproducible data, making the exact chemical identity of SB225002 non-negotiable for CXCR2-specific research.
SB225002 demonstrates exceptional selectivity for CXCR2, effectively isolating its signaling axis from CXCR1. In radioligand binding assays, SB225002 displaces 125I-IL-8 from CXCR2 with an IC50 of 22 nM, while showing greater than 150-fold lower affinity for CXCR1 . In contrast, the common comparator reparixin is CXCR1-biased (IC50 = 1 nM for CXCR1 vs. 400 nM for CXCR2) .
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | 22 nM (CXCR2); >3300 nM (CXCR1) |
| Comparator Or Baseline | Reparixin: 400 nM (CXCR2); 1 nM (CXCR1) |
| Quantified Difference | SB225002 provides >150-fold selectivity for CXCR2, whereas reparixin is 400-fold selective for CXCR1. |
| Conditions | Radioligand binding assay (125I-IL-8 displacement) in transfected CHO cell membranes. |
Ensures researchers can definitively attribute observed phenotypic changes to CXCR2 blockade without confounding interference from CXCR1.
In triple-negative breast cancer (TNBC) models driven by aberrant IL-8 expression, CXCR2 inhibition is critical for reducing cell viability. When tested head-to-head, the CXCR1 inhibitor reparixin showed no effect on TNBC cell viability, whereas SB225002 distinctly reduced viability in a dose-dependent manner and significantly downregulated anti-apoptotic biomarkers such as Bcl-2, cIAP-1, and Survivin [1].
| Evidence Dimension | Cell Viability Reduction |
| Target Compound Data | Dose-dependent significant reduction in viability and anti-apoptotic markers |
| Comparator Or Baseline | Reparixin: No effect on cell viability |
| Quantified Difference | SB225002 actively induces apoptosis in TNBC cells, while CXCR1-specific inhibition fails to do so. |
| Conditions | TNBC cell lines (e.g., MDA-MB-231) treated for 48 hours and assessed via MTT and colony-forming assays. |
Validates the procurement of SB225002 over CXCR1/dual inhibitors for oncology models where CXCR2 drives tumor survival and metastasis.
For in vivo applications, SB225002 offers a highly reproducible formulation profile. It achieves a solubility of up to 71.4 mg/mL in anhydrous DMSO. For animal dosing, a standard vehicle system (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) yields a clear, stable working solution at 2 mg/mL . Moisture-contaminated DMSO significantly reduces solubility, making the use of fresh, anhydrous solvents a critical handling requirement.
| Evidence Dimension | In Vivo Vehicle Formulation |
| Target Compound Data | Clear solution at 2 mg/mL |
| Comparator Or Baseline | Aqueous buffers (insoluble/precipitates) |
| Quantified Difference | Standardized multi-component vehicle prevents precipitation compared to simple aqueous dilution. |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline under sonication. |
Reduces formulation guesswork and prevents dosing inconsistencies in costly in vivo murine models.
SB225002 selectively inhibits neutrophil chemotaxis driven by ELR+ CXC chemokines. It produces a concentration-dependent inhibition of IL-8- and GROα-mediated calcium mobilization with IC50 values of 8 nM and 10 nM, respectively . Crucially, it does not affect chemotaxis induced by other factors like C5a at concentrations up to 330 nM, demonstrating its pathway specificity [1].
| Evidence Dimension | Chemotaxis Inhibition (IC50) |
| Target Compound Data | 8-10 nM (IL-8/GROα driven) |
| Comparator Or Baseline | >330 nM (C5a driven) |
| Quantified Difference | Highly specific blockade of CXCR2 ligands without impairing alternative chemotactic pathways. |
| Conditions | Human and rabbit neutrophil chemotaxis assays in Boyden chambers. |
Provides a highly controlled pharmacological tool for acute lung injury and inflammation studies, avoiding broad immunosuppression.
Due to its proven ability to reduce cell viability and downregulate anti-apoptotic markers in TNBC and cholangiocarcinoma models, SB225002 is the preferred CXCR2 antagonist for tumor microenvironment research. It is specifically indicated where researchers need to block IL-8-mediated metastasis and tumor growth without the confounding inefficacy seen with CXCR1-biased inhibitors like reparixin [1].
SB225002 is the benchmark standard for studying neutrophil infiltration in inflammatory models, such as LPS-induced acute lung injury. Its high potency (IC50 = 8-10 nM) against IL-8/GROα-mediated calcium mobilization, combined with its lack of interference with C5a pathways, makes it ideal for isolating CXCR2-dependent immune responses in vivo [2].
Supported by validated, clear-solution formulation protocols (e.g., DMSO/PEG300/Tween 80/Saline), SB225002 is highly suited for rigorous dose-response profiling in rodents (typically 2-10 mg/kg i.p.). This established processability ensures reproducible pharmacokinetics, making it a reliable procurement choice for contract research organizations (CROs) and translational labs .
Irritant